molecular formula C20H25N5O3 B2981584 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1798023-51-4

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No. B2981584
CAS RN: 1798023-51-4
M. Wt: 383.452
InChI Key: DCORHQXGFNIZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms and other cellular processes. In

Scientific Research Applications

Synthesis and Anticancer Activity

A notable application of compounds structurally related to 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide involves their synthesis and evaluation against cancer cell lines. For instance, substituted pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and tested for cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Compounds within this group demonstrated significant anti-proliferative activities, outperforming curcumin in some cases. Molecular docking studies revealed that these compounds exhibit good binding affinity with Bcl-2 protein, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Anti-Inflammatory and Analgesic Properties

Another research avenue explores the anti-inflammatory and analgesic properties of novel compounds derived from visnaginone and khellinone. These compounds, through various synthetic pathways, have shown high inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), along with notable analgesic and anti-inflammatory activities. The selectivity and potency of these compounds in COX-2 inhibition, along with their protective effects in analgesic models, highlight their potential as therapeutic agents in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enantioselective Synthesis for Receptor Inhibition

The enantioselective synthesis of compounds for receptor inhibition, specifically targeting the CGRP receptor, represents a critical application area. The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide has been identified as a potent CGRP receptor antagonist. A stereoselective and economical synthesis pathway has been developed, demonstrating potential for large-scale production. This compound's ability to antagonize the CGRP receptor suggests its applicability in treating conditions related to CGRP, such as migraine (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).

Antimicrobial Applications

Compounds within the structural family of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide have also been synthesized and evaluated for antimicrobial activity. For example, Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have shown significant antibacterial and antifungal efficacy. These compounds, through various structural modifications, demonstrated excellent activity against common pathogens, suggesting their potential as new antimicrobial agents (Patel & Patel, 2010).

properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-17-5-3-4-15(19(17)28-2)23-20(26)25-10-8-24(9-11-25)18-12-16(14-6-7-14)21-13-22-18/h3-5,12-14H,6-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCORHQXGFNIZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.